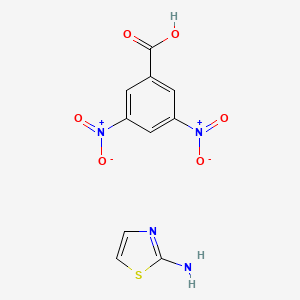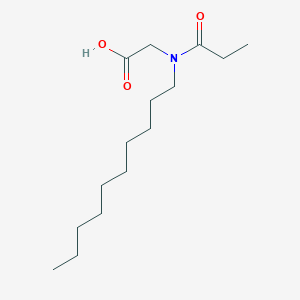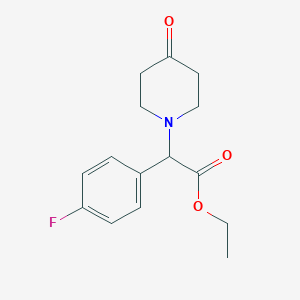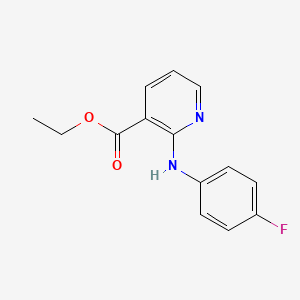![molecular formula C15H17NO2 B12617558 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one CAS No. 918785-16-7](/img/structure/B12617558.png)
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one typically involves the reaction of 1-ethylquinolin-2(1H)-one with but-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another quinoline derivative with similar structural features.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar synthetic route and potential biological activities.
Uniqueness
3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which can impart distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
918785-16-7 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-but-2-enoxy-1-ethylquinolin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-3-5-10-18-14-11-12-8-6-7-9-13(12)16(4-2)15(14)17/h3,5-9,11H,4,10H2,1-2H3 |
Clave InChI |
RJUDNQDKGLLOOP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12617475.png)

![2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B12617484.png)
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)




![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)



